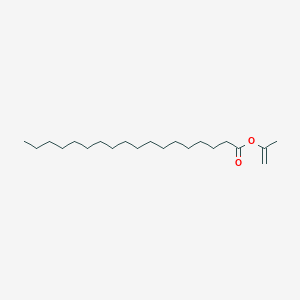

Isopropenyl stearate

Description

Properties

Molecular Formula |

C21H40O2 |

|---|---|

Molecular Weight |

324.5 g/mol |

IUPAC Name |

prop-1-en-2-yl octadecanoate |

InChI |

InChI=1S/C21H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20(2)3/h2,4-19H2,1,3H3 |

InChI Key |

HKKOVPPBQKFVNN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(=C)C |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis Applications

Isopropenyl stearate serves as a versatile reagent for introducing the stearoyl group into various chemical structures. It is particularly effective in acylation reactions, where it can facilitate the formation of amides and esters.

Key Reactions:

- Acylation of Amines: this compound can convert primary amines into corresponding amides. For example, the transformation of N-butylstearamide to N-butyl distearamide demonstrates its effectiveness in introducing multiple stearoyl groups into a single molecule .

- Polymer Chemistry: The compound is utilized in the synthesis of polymers, where it acts as a monomer that can undergo polymerization to form polyesters or polyamides with desirable properties for industrial applications.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential to enhance drug delivery systems. Its ability to modify the lipophilicity of drug molecules makes it a candidate for improving the bioavailability of poorly soluble drugs.

Case Study:

- A study indicated that the incorporation of this compound into lipid-based formulations improved the solubility and stability of certain pharmaceutical compounds, leading to enhanced therapeutic efficacy .

Cosmetic and Personal Care Products

This compound is also employed in the cosmetics industry as an emollient and skin-conditioning agent. Its properties allow it to improve the texture and feel of topical formulations.

Applications:

- Moisturizers: It enhances the spreadability and absorption of creams and lotions.

- Hair Care Products: Used in conditioners to impart a smooth texture and reduce frizz .

Industrial Applications

The compound finds utility in various industrial processes, particularly in the production of lubricants and surfactants.

Data Table: Industrial Applications of this compound

| Application Type | Description | Benefits |

|---|---|---|

| Lubricants | Used as an additive to enhance lubrication properties | Reduces friction and wear |

| Surfactants | Acts as a surfactant in cleaning products | Improves wetting and spreading |

| Coatings | Incorporated into paints and coatings for durability | Enhances adhesion and gloss |

Advantages Over Other Compounds

This compound offers several advantages compared to traditional reagents such as stearic anhydride or stearoyl chloride:

Chemical Reactions Analysis

Preparation of Isopropenyl Stearate

This compound can be synthesized through the direct addition of stearic acid to methyl acetylene (propyne) . This reaction occurs under moderate pressure conditions, utilizing zinc stearate as a catalyst . The process is carried out in an inert atmosphere, such as nitrogen, at a pressure of approximately 500 pounds per square inch and a temperature of about 160°C for 4 to 16 hours .

Comparative Ineffectiveness of Related Compounds

It is critical to distinguish this compound from isopropyl stearate, as the latter is ineffective in certain applications where this compound excels . For instance, in converting N-butylstearamide to N-butyl distearamide, this compound is effective, whereas isopropyl stearate and the closely related vinyl homolog, vinyl stearate, are totally ineffective as stearoyl group carriers .

Reaction Conditions and Catalyst Role

The use of zinc stearate as a catalyst is crucial for the success of the this compound preparation . Zinc stearate forms a homogeneous liquid melt with stearic acid, creating a medium that dissolves appreciable amounts of propyne . Nitrogen pressure enhances the solubility of propyne in the liquid phase and helps maintain chemical equilibrium . Additionally, nitrogen dilutes the propyne molecules, preventing explosive detonations .

Example Reaction

In a typical preparation, stearic acid (97-98% pure) and zinc stearate are placed in a pressure autoclave and converted to a homogeneous melt . The autoclave is flushed with nitrogen, and propyne is added as a liquid using a pressure burette, with nitrogen pressure raised to 500 pounds per square inch . The temperature is maintained at 160°C for 5 hours, followed by cooling overnight . Analysis of the product shows approximately 95% this compound, 5% stearic anhydride, and a trace of unreacted stearic acid .

Use of Commercial Stearic Acid

The process is also operable with commercial cold-pressed stearic acid, which is a mixture of approximately 40% stearic acid and 60% palmitic acid, as well as other similar mixtures of fatty acids from saponified vegetable and animal fats and oils .

Preparation of Isopropyl Stearate

Isopropyl stearate can be prepared through an esterification process involving stearic acid and Virahol, using p-methyl-benzenesulfonic acid as a catalyst . The reaction mixture undergoes esterification, water washing, and refining to yield the final product .

Comparison with Similar Compounds

Aluminum Tristearate (C₅₄H₁₀₅AlO₆)

- Applications : Used as a dispersing agent in pharmaceuticals, particularly in Eudragit RS microspheres.

- Key Differences: Particle Size & Drug Release: Microspheres with aluminum tristearate exhibit smaller particle sizes (76–448 µm) and slower drug release (~80% in 480 minutes) compared to sucrose stearate (521–2000 µm; ~80% release in 60 minutes) .

Magnesium Stearate (C₃₆H₇₀MgO₄)

- Applications : A widely used lubricant in tablet manufacturing.

- Key Differences :

- Physicochemical Variability : Pseudo-polymorphic properties and impurities (e.g., magnesium oxide) can destabilize APIs, contrasting with isopropenyl stearate’s role as a reactive intermediate .

- Functionality : Primarily reduces friction during compression, whereas this compound actively transfers stearoyl groups.

Butyl Stearate (C₂₂H₄₄O₂)

- Applications : Utilized in fine chemicals and industrial lubricants.

- Key Differences: Structure & Reactivity: As a simple alkyl ester, butyl stearate lacks the enol ester structure of this compound, rendering it less reactive in acylations .

Isocetyl Stearate (C₃₄H₆₈O₂)

Methyl Stearate (C₁₉H₃₈O₂)

Tridecyl Stearate (C₃₁H₆₂O₂)

Sodium Stearate (C₁₈H₃₅NaO₂)

Isopropyl Stearate (C₂₁H₄₂O₂)

- Applications : Intermediate in organic synthesis.

- Key Differences: Reactivity: Lacks the enol ester group, resulting in lower acylation efficiency compared to this compound .

Data Table: Comparative Overview

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Application | Reactivity Feature |

|---|---|---|---|---|

| This compound | C₂₁H₄₀O₂ | 324.54 | Organic acylation | Enol ester, forms ketene intermediates |

| Aluminum Tristearate | C₅₄H₁₀₅AlO₆ | 877.39 | Pharmaceutical dispersant | Metal stearate, modulates drug release |

| Magnesium Stearate | C₃₆H₇₀MgO₄ | 591.24 | Tablet lubricant | Pseudo-polymorphic, API interactions |

| Isocetyl Stearate | C₃₄H₆₈O₂ | 508.90 | Cosmetic emollient | High molecular weight ester |

| Methyl Stearate | C₁₉H₃₈O₂ | 298.51 | Industrial solvent | Simple ester, volatile |

Research Findings and Mechanistic Insights

- This compound: Demonstrates superior acylation efficiency due to ketene intermediate formation, enabling reactions at lower temperatures (e.g., 175°C for 5–10 minutes) .

- Magnesium Stearate : Variability in particle morphology and impurity profiles can lead to batch-to-batch inconsistencies in tablet manufacturing, a concern absent in this compound’s synthetic applications .

- Aluminum Tristearate : Slower drug release kinetics correlate with its smaller particle size and hydrophobic interactions, unlike the rapid reactivity of this compound .

Preparation Methods

Reaction Conditions and Protocol

The most efficient contemporary synthesis involves direct addition of stearic acid to methyl acetylene (propyne) under zinc stearate catalysis. Key parameters include:

-

Catalyst : Zinc stearate (1–3 wt% relative to stearic acid)

-

Temperature : 160°C (±5°C)

-

Pressure : 500 psi nitrogen atmosphere

-

Duration : 4–16 hours (optimal: 5 hours)

-

Molar ratio : 1:3 stearic acid to propyne

A representative batch using 97–98% pure stearic acid achieved 95% conversion to this compound, with 5% stearic anhydride and trace unreacted acid. The catalyst remains active post-reaction, enabling reuse without regeneration.

Mechanistic Insights

Zinc stearate fulfills dual roles:

-

Forms a homogeneous melt with stearic acid, enhancing propyne solubility.

-

Polarizes the acetylene triple bond, facilitating nucleophilic attack by the carboxylic acid.

The nitrogen atmosphere serves critical safety and kinetic functions:

-

Prevents explosive propyne decomposition by molecular spacing

-

Drives reaction equilibrium via Le Chatelier’s principle

Substrate Flexibility

Commercial stearic acid mixtures (40% stearic, 60% palmitic acid) perform effectively, enabling cost reduction through use of saponified animal/vegetable fats. Product composition varies minimally with feedstock origin.

Historical Synthesis Routes

Ester-Acid Interchange (Pre-1960s)

Early methods employed transesterification between stearic acid and isopropenyl acetate:

Limitations :

-

Required stoichiometric pyridine for acid scavenging

-

Multi-step purification (yields ≤75%)

-

Generated corrosive acetic acid byproducts

Early Direct Addition Methods (1960s)

Pioneering work by Smith et al. utilized propyne gas bubbling through molten stearic acid at 180–200°C. While avoiding transesterification drawbacks, this approach suffered from:

-

Incomplete propyne dissolution (40–60% yields)

-

Catalyst decomposition (zinc oxide formation)

-

18–24 hour reaction times

Comparative Analysis of Synthesis Methods

Table 1. Performance metrics across preparation routes

| Parameter | Ester-Acid Interchange | Early Direct Addition | Zinc Stearate Catalysis |

|---|---|---|---|

| Yield (%) | 65–75 | 40–60 | 90–95 |

| Reaction Time (hr) | 24–36 | 18–24 | 4–16 |

| Byproducts | Acetic acid, salts | Stearic anhydride | Stearic anhydride (5%) |

| Catalyst Reusability | Not applicable | No | Yes |

| Pressure (psi) | Atmospheric | Atmospheric | 500 |

Industrial Scale Considerations

Reactor Design

Stainless steel autoclaves with:

-

Precision temperature control (±2°C)

-

High-shear mixing for gas-liquid dispersion

-

Inert gas pressurization systems

Cost Analysis

-

Raw materials : 72% of total cost (stearic acid dominates)

-

Energy : 18% (primarily heating/compression)

-

Catalyst : 3% (accounting for 10 reuse cycles)

Q & A

Q. What are the standard synthetic protocols for preparing isopropenyl stearate, and how can researchers ensure reproducibility?

this compound is synthesized via stearoylation reactions. A typical method involves reacting this compound with a substrate (e.g., alcohols or amines) in the presence of sulfuric acid as a catalyst. For example, 1 equivalent of this compound is mixed with 1 equivalent of the substrate, followed by 2 drops of sulfuric acid per 10 g of ester. The reaction is heated for a specified duration, and the product is isolated via crystallization or Florisil chromatography . To ensure reproducibility, document critical parameters: reaction temperature, stoichiometry, catalyst concentration, and purification methods. Refer to established protocols in peer-reviewed journals for validation .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

Elemental analysis (e.g., C, H, F content) is essential for verifying molecular composition, as demonstrated in studies where calculated and observed values are compared (e.g., C: 53.32% vs. 53.11%) . Complementary techniques include:

Q. What safety considerations are essential when handling this compound in laboratory settings?

While direct toxicity data for this compound is limited, general ester-handling precautions apply:

- Use fume hoods to avoid inhalation of volatile byproducts (e.g., ketenes).

- Wear chemical-resistant gloves and goggles due to potential irritancy.

- Follow institutional guidelines for waste disposal, particularly for acidic catalysts like sulfuric acid .

Advanced Research Questions

Q. How does the thermal cleavage mechanism of this compound influence its reactivity as a stearoylating agent?

this compound’s reactivity stems from its thermal decomposition into hexadecyl-trans-ketene, a highly electrophilic intermediate. This mechanism enables efficient acylation of nucleophiles (e.g., amines, alcohols). Researchers should optimize reaction temperatures to balance ketene generation (enhancing reactivity) and side reactions (e.g., polymerization). Kinetic studies and differential scanning calorimetry (DSC) can elucidate decomposition thresholds .

Q. What strategies can optimize reaction conditions when using this compound in acylation reactions with sensitive substrates?

For substrates prone to degradation (e.g., thermally labile compounds):

- Lower reaction temperatures : Minimize ketene formation while maintaining sufficient reactivity.

- Alternative catalysts : Replace sulfuric acid with milder catalysts (e.g., lipases, as seen in analogous ester syntheses) to reduce acid-sensitive substrate degradation .

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates without participating in side reactions .

Q. How can researchers resolve contradictions in reported reaction yields or byproduct formation when employing this compound?

Discrepancies often arise from variations in reaction setup or characterization methods. To address this:

- Replicate conditions : Systematically test variables (e.g., catalyst loading, isolation techniques) from conflicting studies.

- Byproduct analysis : Use GC-MS or HPLC to identify impurities and trace their origins.

- Statistical validation : Apply ANOVA or t-tests to assess the significance of yield differences across trials .

Methodological Guidance

- Experimental Design : Follow guidelines from Reviews in Analytical Chemistry to ensure methods are detailed enough for replication. Include reaction parameters (time, temperature, solvent) and characterization protocols .

- Data Presentation : Use tables to compare elemental analysis results (e.g., calculated vs. found values) and graphs to illustrate reaction kinetics or yield trends .

- Ethical Reporting : Acknowledge limitations (e.g., incomplete byproduct identification) and adhere to journal standards for supplementary data submission .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.